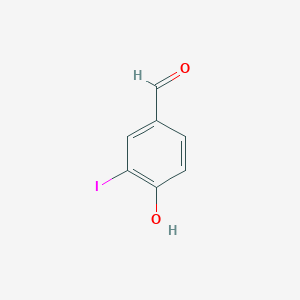

4-Hydroxy-3-iodobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQVIRRXVOTGGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359529 | |

| Record name | 4-hydroxy-3-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60032-63-5 | |

| Record name | 4-hydroxy-3-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of 4-Hydroxy-3-iodobenzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Hydroxy-3-iodobenzaldehyde (CAS No. 60032-63-5), a crucial intermediate in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a centralized resource for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside relevant experimental protocols.

Core Spectroscopic Data

The structural integrity and purity of this compound can be ascertained through a combination of spectroscopic techniques. The following sections and tables summarize the essential data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound, revealing the chemical environment of each proton and carbon atom.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aldehydic, hydroxyl, and aromatic protons. The data presented below was acquired in deuterated chloroform (CDCl₃) at 400 MHz.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.81 | Singlet (s) | - | 1H | Aldehyde (-CHO) |

| 8.22 | Singlet (s) | - | 1H | Aromatic (H-2) |

| 7.80 | Doublet (d) | 6.8 | 1H | Aromatic (H-6) |

| 7.12 | Doublet (d) | 8.3 | 1H | Aromatic (H-5) |

| 5.84 | Singlet (s) | - | 1H | Hydroxyl (-OH) |

¹³C NMR Data

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| 190-192 | Aldehyde Carbonyl (C=O) |

| 158-160 | C4 (C-OH) |

| 140-142 | C2 (C-H) |

| 130-132 | C6 (C-H) |

| 128-130 | C1 (C-CHO) |

| 115-117 | C5 (C-H) |

| 85-87 | C3 (C-I) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The key absorption bands are indicative of the hydroxyl, aldehyde, and aromatic moieties.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3100 | Broad | O-H stretch (Phenolic) |

| ~3100-3000 | Medium | C-H stretch (Aromatic) |

| ~2900-2800 & ~2800-2700 | Medium | C-H stretch (Aldehyde) |

| ~1700-1680 | Strong | C=O stretch (Aldehyde) |

| ~1600-1580 | Medium-Strong | C=C stretch (Aromatic) |

| ~1200-1100 | Strong | C-O stretch (Phenolic) |

| ~850-750 | Strong | C-H bend (Aromatic, out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |

| MALDI | M+H⁺ | 248.238[1] | [M+H]⁺ |

| LCMS | ES- | 247.1[1] | [M-H]⁻ |

| Computed | - | 248.02 (Molecular Weight)[2] | M |

| Computed | - | 247.93343 (Exact Mass)[2] | M |

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible and high-quality spectroscopic data. The following are generalized procedures for the analysis of a solid organic compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Data Acquisition : Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using a standard pulse program. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

-

Data Processing : Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation : Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Place the mixture into a pellet press and apply high pressure to form a thin, transparent pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Subtraction : A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry Protocol (MALDI-TOF)

-

Matrix and Sample Preparation : Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in an appropriate solvent (e.g., a mixture of acetonitrile and water). Mix the sample solution with the matrix solution.

-

Spotting : Spot a small volume (typically 1 µL) of the sample-matrix mixture onto the MALDI target plate and allow it to air-dry, leading to co-crystallization.

-

Data Acquisition : Insert the target plate into the mass spectrometer. A pulsed laser is used to irradiate the sample spot, causing desorption and ionization. The ions are then accelerated in a time-of-flight (TOF) analyzer, and their m/z is determined based on their flight time to the detector.

Visualized Workflow: Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

Physical properties of 4-Hydroxy-3-iodobenzaldehyde (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 4-Hydroxy-3-iodobenzaldehyde (CAS No. 60032-63-5), a compound of interest in various chemical and pharmaceutical research fields. This document outlines its melting point and solubility characteristics, supported by experimental protocols and a visual workflow for its synthesis and purification.

Physical and Chemical Properties

This compound is a substituted benzaldehyde derivative. The presence of hydroxyl, iodo, and aldehyde functional groups on the benzene ring imparts specific physical and chemical characteristics that are crucial for its application in organic synthesis and medicinal chemistry.

Table 1: Summary of Physical Properties for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅IO₂ | [1][2][3] |

| Molecular Weight | 248.02 g/mol | [1][2][3] |

| Appearance | White to pale beige solid/powder | [][5][6] |

| Melting Point | 109-114 °C, 112.0-116.0 °C, 113 °C, 128-130°C | [1][][5][6][7] |

| Boiling Point | 257.8 °C at 760 mmHg | [1][][7] |

| Density | 2.039 g/cm³ | [][7] |

Note: The reported melting point varies slightly across different suppliers, which may be attributed to the purity of the substance.

Solubility Profile

The solubility of this compound is a critical parameter for its use in various reactions and formulations. It is reported to be soluble in several organic solvents.

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Chloroform | Soluble | [] |

| Dichloromethane | Soluble | [] |

| Dimethylformamide (DMF) | Soluble | [] |

| Ethyl Acetate | Soluble | [] |

| Methanol | Soluble (Slightly) | [][5] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [5] |

The presence of the hydroxyl group allows for hydrogen bonding, which contributes to its solubility in polar organic solvents.

Experimental Protocols

3.1. Synthesis of this compound from 4-Hydroxybenzaldehyde

This protocol describes a common method for the synthesis of this compound via iodination of 4-hydroxybenzaldehyde.

Materials:

-

4-hydroxybenzaldehyde

-

N-iodosuccinimide (NIS)

-

Acetic acid

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 4-hydroxybenzaldehyde (e.g., 2.0 g, 16.39 mmol) is prepared in acetic acid (30 mL).[8]

-

N-iodosuccinimide (4.5 g, 19.67 mmol) is added to the stirred solution.[8]

-

The reaction mixture is stirred at room temperature for 16 hours.[8]

-

After the reaction, the mixture is filtered.[8]

-

The filtrate is then poured into a mixture of water (100 mL) and ethyl acetate (50 mL).[8]

-

The aqueous phase is separated and extracted three times with ethyl acetate (3 x 50 mL).[8]

-

The combined organic phases are washed with water (2 x 20 mL).[8]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure (in vacuo) to yield the product as a white solid.[8]

3.2. General Protocol for Melting Point Determination

The melting point of a crystalline solid can be determined using a standard melting point apparatus.

Procedure:

-

A small, dry sample of the purified this compound is finely powdered.

-

The powder is packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Workflow and Visualization

The synthesis and purification process can be visualized as a logical workflow.

Caption: Synthesis and purification workflow for this compound.

This guide provides essential physical property data and procedural insights for researchers working with this compound. The provided information is intended to facilitate its effective use in experimental settings.

References

- 1. biosynth.com [biosynth.com]

- 2. This compound | C7H5IO2 | CID 968881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 5. 3-Iodo-4-hydroxybenzaldehyde | 60032-63-5 [amp.chemicalbook.com]

- 6. This compound | 60032-63-5 | TCI EUROPE N.V. [tcichemicals.com]

- 7. This compound, CAS No. 60032-63-5 - iChemical [ichemical.com]

- 8. 3-Iodo-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 4-Hydroxy-3-iodobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydroxy-3-iodobenzaldehyde, a crucial intermediate in various synthetic and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining the solubility of this compound.

Introduction to this compound

This compound is an aromatic aldehyde with the chemical formula C₇H₅IO₂. Its structure, featuring a hydroxyl group and an iodine atom on the benzene ring, imparts specific polarity and reactivity characteristics that influence its solubility in different organic solvents. Understanding these solubility properties is paramount for its purification, reaction optimization, and formulation in drug development processes.

Qualitative Solubility Profile

Based on available data, this compound exhibits solubility in a range of polar organic solvents. While precise quantitative measurements are not widely published, the following table summarizes the known qualitative solubility.

| Organic Solvent | Qualitative Solubility |

| Chloroform | Soluble[] |

| Dichloromethane | Soluble[] |

| Dimethylformamide (DMF) | Soluble[] |

| Ethyl Acetate | Soluble[] |

| Methanol | Soluble[], Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

This information suggests that this compound is amenable to dissolution in moderately polar to polar aprotic and protic solvents. The presence of the hydroxyl group allows for hydrogen bonding with protic solvents like methanol, while the overall polarity of the molecule facilitates its interaction with aprotic polar solvents such as DMF and DMSO.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, generalized protocol for the quantitative determination of the solubility of this compound in an organic solvent using the gravimetric method. This method is reliable and can be adapted for various solvents and temperatures.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., Methanol, Ethyl Acetate)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Weigh the evaporation dish containing the filtered solution to determine the total mass of the solution.

-

Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of this compound (257.8°C) and ideally below its melting point (109-114°C)[].

-

Continue heating until a constant weight of the dried solute is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight after drying.

-

The solubility can be expressed in various units, such as:

-

g/100 mL: (mass of solute / volume of solvent withdrawn) * 100

-

mol/L: (moles of solute / volume of solvent withdrawn in L)

-

Mole fraction: (moles of solute) / (moles of solute + moles of solvent)

-

-

The following diagram illustrates the workflow for this experimental protocol.

Synthesis and Purification Workflow

The synthesis of this compound often involves the iodination of 4-hydroxybenzaldehyde. Understanding the synthesis pathway is relevant as the choice of solvents for the reaction and subsequent purification steps is dictated by the solubility of the reactants and products. A general synthesis procedure is described in the literature, which can be followed by purification techniques like recrystallization, a process that heavily relies on the differential solubility of the compound in a solvent at different temperatures.

The diagram below outlines a typical synthesis workflow for this compound.

Conclusion

While quantitative solubility data for this compound remains scarce in published literature, its qualitative solubility in several common organic solvents is established. For researchers and professionals requiring precise solubility values, the provided generalized gravimetric method offers a robust experimental protocol. A thorough understanding of the solubility of this compound is essential for its effective use in synthesis, purification, and formulation, ultimately impacting the efficiency and success of research and development endeavors in the chemical and pharmaceutical industries.

References

An In-depth Technical Guide to 4-Hydroxy-3-iodobenzaldehyde (CAS Number: 60032-63-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activity, and associated hazards of 4-Hydroxy-3-iodobenzaldehyde (CAS No. 60032-63-5). The information is intended to support research, development, and safety protocols for professionals working with this compound.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde. The presence of hydroxyl, iodo, and aldehyde functional groups on the benzene ring makes it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 60032-63-5 | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Iodo-4-hydroxybenzaldehyde, 4-Formyl-2-iodophenol | [3] |

| Molecular Formula | C₇H₅IO₂ | [1] |

| Molecular Weight | 248.02 g/mol | [1] |

| Appearance | White to pale beige solid | |

| Melting Point | 128-130 °C | |

| Boiling Point | 257.8 °C at 760 mmHg | |

| Density | 2.039 g/cm³ | |

| Solubility | Soluble in Chloroform, Dichloromethane, DMF, Ethyl Acetate, and Methanol. | |

| InChI Key | KNQVIRRXVOTGGT-UHFFFAOYSA-N | [1] |

| SMILES | O=Cc1ccc(O)c(I)c1 |

Synthesis and Experimental Protocols

This compound can be synthesized through the iodination of 4-hydroxybenzaldehyde. Below are detailed experimental protocols for its preparation.

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

This protocol describes the direct iodination of 4-hydroxybenzaldehyde using N-iodosuccinimide as the iodinating agent.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound using NIS.

Materials:

-

4-hydroxybenzaldehyde

-

N-Iodosuccinimide (NIS)

-

Acetic acid

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 4-hydroxybenzaldehyde (2.0 g, 16.39 mmol) in acetic acid (30 mL), add N-iodosuccinimide (4.5 g, 19.67 mmol).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Filter the mixture.

-

Pour the filtrate into water (100 mL) and add ethyl acetate (50 mL).

-

Separate the aqueous phase and extract it with ethyl acetate (3 x 50 mL).

-

Combine the organic phases, wash with water (2 x 20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution in vacuo to yield the final product.

Protocol 2: Iodination using Iodine and Iodic Acid

This method provides an alternative route for the iodination of hydroxybenzaldehydes.

Experimental Workflow:

Caption: Synthesis of Iodo Hydroxybenzaldehydes using Iodine and Iodic Acid.

Materials:

-

Substituted hydroxybenzaldehyde

-

Iodine crystals

-

Iodic acid

-

Ethyl alcohol

-

Saturated sodium thiosulfate solution

-

Water

Procedure:

-

Dissolve the starting hydroxybenzaldehyde (0.05 mol) and iodine crystals (0.02 mol) in ethyl alcohol (20 mL).

-

Heat the reaction mixture to approximately 35°C.

-

Add iodic acid (0.01 mol) in water (2 mL) to the mixture with stirring over 2 hours.

-

Dilute the reaction mixture with water.

-

Decompose any unreacted iodine by adding a saturated solution of sodium thiosulfate.

-

Filter the solid that separates out.

-

Wash the solid with water and recrystallize from ethyl alcohol to obtain the purified product.[4]

Potential Biological Activity and Signaling Pathways

While direct studies on the biological signaling pathways of this compound are limited, research on structurally similar compounds provides insights into its potential mechanisms of action.

Activation of the Sonic Hedgehog (Shh) Signaling Pathway

Studies on 4-hydroxybenzaldehyde have shown its ability to activate the Sonic Hedgehog (Shh) signaling pathway, which plays a crucial role in cellular growth and differentiation.[5] This suggests that this compound may also modulate this pathway.

Caption: Potential activation of the Shh signaling pathway.

Involvement in the Nrf2/HO-1 Pathway

A structurally related compound, 3-Bromo-4,5-dihydroxybenzaldehyde, has been shown to protect cells against oxidative damage by activating the Nrf2/HO-1 pathway via ERK and Akt signaling.[6] This suggests a potential role for this compound in cellular protection against oxidative stress.

Caption: Potential role in the Nrf2/HO-1 cytoprotective pathway.

Hazards and Safety Information

Understanding the hazards associated with this compound is critical for safe handling. The following information is compiled from supplier safety data sheets and toxicological data of related compounds.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference(s) |

| Hazard Statements | H302 | Harmful if swallowed. | [2] |

| H315 | Causes skin irritation. | [2] | |

| H319 | Causes serious eye irritation. | [2] | |

| H335 | May cause respiratory irritation. | [2] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [2] |

| P280 | Wear protective gloves/ eye protection/ face protection. | [2] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] | |

| P405 | Store locked up. | [2] |

Toxicological Profile (Read-Across from 4-Hydroxybenzaldehyde)

Due to the limited toxicological data available for this compound, a read-across approach using data from the parent compound, 4-hydroxybenzaldehyde, is employed to estimate potential toxicity.

Table 3: Toxicological Data for 4-Hydroxybenzaldehyde (CAS 123-08-0)

| Endpoint | Result | Species | Reference(s) |

| Acute Oral Toxicity (LD50) | 3980 mg/kg | Rat | |

| Serious Eye Damage/Irritation | Causes serious eye damage | Bovine cornea | |

| Respiratory Irritation | May cause respiratory irritation | ||

| Genotoxicity (Ames test) | Not mutagenic | S. typhimurium, E. coli | [7] |

| Repeated Dose Toxicity (NOAEL) | 10 mg/kg/day (read-across from salicylaldehyde) | Rat | [7] |

| Reproductive Toxicity (NOAEL) | 40 mg/kg/day (fertility, read-across from salicylaldehyde) | Rat | [7] |

| Developmental Toxicity (NOAEL) | 160 mg/kg/day (read-across from salicylaldehyde) | Rat | [7] |

Disclaimer: This technical guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety assessment. Always consult the most current Safety Data Sheet (SDS) for the specific material being used and follow all institutional and regulatory safety guidelines.

References

- 1. 4-Hydroxybenzaldehyde - Safety Data Sheet [chemicalbook.com]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 4. carlroth.com [carlroth.com]

- 5. echemi.com [echemi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Stability and storage conditions for 4-Hydroxy-3-iodobenzaldehyde

An In-depth Technical Guide on the Stability and Storage of 4-Hydroxy-3-iodobenzaldehyde

For researchers, scientists, and professionals in drug development, ensuring the integrity of chemical reagents is paramount. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a key intermediate in various synthetic and research applications.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 60032-63-5 | [1][2][3][][5] |

| Molecular Formula | C₇H₅IO₂ | [1][2][3][][5] |

| Molecular Weight | 248.02 g/mol | [1][2][3][][5] |

| Appearance | White to pale beige or light yellow to light orange solid/powder/crystal | [3][6] |

| Melting Point | 109-116 °C | [2][3][6][7] |

| Boiling Point | 257.8 °C at 760 mmHg | [2][3][7] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMF, Ethyl Acetate, and Methanol | [3] |

Stability and Storage Conditions

This compound is a sensitive compound that requires specific storage conditions to maintain its purity and stability. The primary factors that can affect its stability include temperature, light, and air (oxygen).

General Stability of Aromatic Aldehydes

Aromatic aldehydes, in general, are susceptible to degradation through oxidation, especially when exposed to air. The aldehyde functional group can be oxidized to a carboxylic acid. The presence of a hydroxyl group on the aromatic ring can increase the molecule's sensitivity to oxidation. Factors like heat and light can accelerate this degradation process.

Recommended Storage Conditions

Various chemical suppliers provide consistent recommendations for the storage of this compound. These are summarized in the table below for easy comparison.

| Supplier/Source | Recommended Storage Temperature | Additional Conditions |

| ChemScene | 4°C | Protect from light, stored under nitrogen.[1] |

| Biosynth | 10°C - 25°C | - |

| BOC Sciences | Store at -20°C | - |

| Sigma-Aldrich | Refrigerator | - |

| TCI | Room Temperature (Recommended in a cool and dark place, <15°C) | Store under inert gas, Air Sensitive.[6] |

| Achmem | 2-8°C | Keep in dark place, Inert atmosphere. |

Based on this data, the optimal storage condition for long-term stability is at refrigerated temperatures (2-8°C or -20°C), protected from light, and under an inert atmosphere such as nitrogen or argon to prevent oxidation.

Potential Degradation Pathways

References

- 1. 3-Iodo-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 5. scbt.com [scbt.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. kth.diva-portal.org [kth.diva-portal.org]

An In-Depth Technical Guide to 4-Hydroxy-3-iodobenzaldehyde

This technical guide provides a comprehensive overview of 4-Hydroxy-3-iodobenzaldehyde, a key aromatic compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed information on its chemical properties, synthesis protocols, and analytical characterization.

Core Compound Data

This compound, also known by synonyms such as 3-Iodo-4-hydroxybenzaldehyde and 4-Formyl-2-iodophenol, is a substituted benzaldehyde derivative.[1][2][3] Its fundamental properties are summarized in the table below.

| Identifier | Value | Source |

| Molecular Formula | C₇H₅IO₂ | [1][2][3][4] |

| Molecular Weight | 248.02 g/mol | [1][2][3][4] |

| CAS Number | 60032-63-5 | [1][2][4] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid | |

| Melting Point | 113 °C | [3] |

| Boiling Point | 257.8 °C | [3] |

Experimental Protocols: Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Iodination of 4-Hydroxybenzaldehyde

This protocol describes the direct iodination of 4-hydroxybenzaldehyde using N-iodosuccinimide (NIS).[5]

-

Materials:

-

4-hydroxybenzaldehyde

-

N-iodosuccinimide (NIS)

-

Acetic acid

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 4-hydroxybenzaldehyde (2.0 g, 16.39 mmol) in acetic acid (30 mL) with stirring.[5]

-

Add N-iodosuccinimide (4.5 g, 19.67 mmol) to the solution.[5]

-

Stir the reaction mixture at room temperature for 16 hours.[5]

-

Filter the mixture and pour the filtrate into water (100 mL).[5]

-

Add ethyl acetate (50 mL) and separate the aqueous phase.[5]

-

Extract the aqueous phase with ethyl acetate (3 x 50 mL).[5]

-

Combine the organic phases, wash with water (2 x 20 mL), and dry over anhydrous sodium sulfate.[5]

-

Filter the solution and concentrate under reduced pressure to yield the product as a white solid.[5]

-

Method 2: Demethylation of 3-Iodo-4-methoxybenzaldehyde

This method involves the demethylation of 3-iodo-4-methoxybenzaldehyde using boron tribromide.[5]

-

Materials:

-

3-iodo-4-methoxybenzaldehyde

-

Anhydrous dichloromethane

-

Boron tribromide

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Add approximately 1 g of 3-iodo-4-methoxybenzaldehyde to 100 mL of anhydrous dichloromethane and stir at 0°C.[5]

-

Add 0.405 mL of boron tribromide dropwise to the solution.[5]

-

Allow the reaction to warm to room temperature and stir for 24 hours.[5]

-

Quench the reaction by adding approximately 40 mL of water.[5]

-

Separate the aqueous and organic layers. Extract the aqueous layer with two 100 mL portions of ethyl acetate.[5]

-

Combine the organic layers and wash with 100 mL of water and 100 mL of brine.[5]

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum.[5]

-

The crude product can be purified using silica gel flash column chromatography.[5]

-

Logical Relationship of Compound Identifiers

The following diagram illustrates the relationship between the common name, molecular formula, and molecular weight of the compound.

References

- 1. This compound | C7H5IO2 | CID 968881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 3-Iodo-4-hydroxybenzaldehyde | 60032-63-5 | FI24605 [biosynth.com]

- 4. This compound - CAS:60032-63-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. 3-Iodo-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

Acidity of the Hydroxyl Group in 4-Hydroxy-3-iodobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Estimated Acidity of 4-Hydroxy-3-iodobenzaldehyde

The acidity of a phenolic hydroxyl group is significantly influenced by the nature and position of substituents on the aromatic ring. These substituents can alter the stability of the corresponding phenoxide ion through inductive and resonance effects. In the case of this compound, the hydroxyl group is flanked by an iodine atom at the meta position and an aldehyde group at the para position relative to the hydroxyl group's point of attachment.

Key Influencing Factors:

-

Aldehyde Group (-CHO): The aldehyde group is a strong electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-M). It deactivates the benzene ring and significantly stabilizes the negative charge of the phenoxide ion by delocalizing it onto the carbonyl oxygen. This stabilization increases the acidity of the parent phenol.

-

Iodine Atom (-I): As a halogen, iodine exerts an electron-withdrawing inductive effect (-I), which helps to stabilize the phenoxide ion and thus increases acidity. However, it also has a weak electron-donating resonance effect (+M) due to its lone pairs, which slightly counteracts the inductive effect. The net effect of halogens on phenol acidity is generally acid-strengthening.

Considering these substituent effects, the pKa of this compound is expected to be lower (i.e., more acidic) than that of phenol (pKa ≈ 10). The strong electron-withdrawing nature of the aldehyde group will be the dominant factor in increasing the acidity.

Quantitative Data on Acidity of Related Phenolic Compounds

To contextualize the estimated acidity of this compound, the following table summarizes the experimental pKa values of phenol and related substituted phenols.

| Compound | Substituent(s) | pKa | Effect of Substituent(s) on Acidity |

| Phenol | - | 10.0[1][2] | Reference compound |

| 4-Nitrophenol | -NO₂ (para) | 7.15 | Strong electron-withdrawing group, increases acidity |

| 4-Chlorophenol | -Cl (para) | 9.38 | Electron-withdrawing inductive effect, increases acidity |

| 4-Iodophenol | -I (para) | 9.30 | Electron-withdrawing inductive effect, increases acidity |

| 4-Hydroxybenzaldehyde | -CHO (para) | 7.61 | Strong electron-withdrawing group, increases acidity |

| 3-Iodophenol | -I (meta) | 9.02 | Electron-withdrawing inductive effect, increases acidity |

Based on the data for 4-hydroxybenzaldehyde, the introduction of an iodine atom at the 3-position is expected to further increase the acidity due to its electron-withdrawing inductive effect. Therefore, the pKa of this compound is predicted to be slightly lower than that of 4-hydroxybenzaldehyde (pKa = 7.61).

Experimental Protocols for pKa Determination

The acid dissociation constant (pKa) of this compound can be determined experimentally using several methods. Spectrometric and computational methods are commonly employed for phenolic compounds.[3][4][5]

Spectrometric Titration

This method relies on the difference in the UV-Vis absorption spectra of the protonated (acidic) and deprotonated (basic) forms of the compound.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent, such as a methanol-water or acetonitrile-water mixture, to ensure solubility.[3]

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

-

Spectral Measurements:

-

For each buffer solution, add a small, constant aliquot of the stock solution of this compound.

-

Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).[3]

-

-

Data Analysis:

-

Identify the wavelengths at which the maximum difference in absorbance between the acidic and basic forms is observed.

-

Plot the absorbance at these wavelengths against the pH of the buffer solutions.

-

The resulting titration curve will be sigmoidal. The pKa is the pH at which the inflection point of the curve occurs, corresponding to the point where the concentrations of the acidic and basic forms are equal.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation: pKa = pH + log([HA]/[A⁻]) where [HA] and [A⁻] are the concentrations of the protonated and deprotonated species, respectively, which can be determined from the absorbance data.

-

Computational Chemistry

Quantum mechanical calculations offer a theoretical approach to estimate pKa values.[6][7]

Methodology:

-

Model Building:

-

Construct the 3D structures of the protonated (this compound) and deprotonated (phenoxide ion) species.

-

-

Geometry Optimization and Energy Calculation:

-

Perform geometry optimization and frequency calculations for both species in the gas phase and in a simulated aqueous environment using a suitable level of theory (e.g., Density Functional Theory - DFT) and basis set.[5]

-

-

pKa Calculation:

-

The pKa is calculated from the Gibbs free energy change (ΔG) of the dissociation reaction in solution using the following equation: pKa = ΔG / (2.303 * RT) where R is the gas constant and T is the temperature in Kelvin. The free energy change in solution is typically calculated using a thermodynamic cycle that involves the gas-phase acidity and the solvation free energies of all species involved in the equilibrium.[4]

-

Visualizations

Factors Influencing Acidity

Caption: Influence of substituents on the acidity of this compound.

Experimental Workflow for pKa Determination

Caption: General workflow for determining pKa by spectrometric titration.

References

- 1. sips.org.in [sips.org.in]

- 2. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 4. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. afit.edu [afit.edu]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Hydroxy-3-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction using 4-Hydroxy-3-iodobenzaldehyde as the aryl halide partner. This versatile reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce a wide array of biaryl and heteroaryl-aryl compounds. The resulting 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde and its derivatives are valuable intermediates in drug discovery and materials science, serving as scaffolds for the synthesis of complex molecules with potential biological activity.

The protocols outlined below are based on established literature for similar substrates and provide a starting point for reaction optimization. Both conventional heating and microwave-assisted methods are described to accommodate different laboratory setups and to offer routes for accelerated synthesis.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester. The catalytic cycle involves three primary steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These conditions are based on analogous reactions and serve as a guide for optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent System | Temp. (°C) & Time | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 °C, 12 h | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 100 °C, 8 h | 80-92 |

| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | THF/H₂O (5:1) | 80 °C, 16 h | 75-88 |

| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O (3:1) | 110 °C, 6 h | 70-85 |

| 5 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 120 °C, 15 min (µW) | 90-98 |

| 6 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Acetonitrile/H₂O (3:1) | 140 °C, 10 min (µW) | 82-94 |

Experimental Protocols

Protocol 1: Conventional Heating

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using conventional heating.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst to the flask.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

This protocol provides an accelerated method for the Suzuki-Miyaura coupling using microwave irradiation.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., K₂CO₃, 2.5 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

-

Microwave reaction vial with a magnetic stir bar

-

Microwave reactor

Procedure:

-

To a microwave reaction vial, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.

-

Add the degassed solvent to the vial.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and irradiate at the specified temperature and time (e.g., 120 °C for 15 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Workup and purify the product as described in the conventional heating protocol.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Application Notes and Protocols for the Heck Reaction of 4-Hydroxy-3-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis. This powerful tool enables the coupling of unsaturated halides with alkenes to generate substituted alkenes, a structural motif prevalent in numerous biologically active molecules and pharmaceutical compounds. 4-Hydroxy-3-iodobenzaldehyde is a versatile building block, and its functionalization via the Heck reaction provides a direct route to a variety of valuable compounds, including derivatives of ferulic acid, substituted styrenes, and other complex molecular architectures. These products are of significant interest in drug discovery and materials science due to their antioxidant, anti-inflammatory, and other therapeutic properties.

This document provides detailed application notes and experimental protocols for performing the Heck reaction with this compound, offering a guide for researchers in academic and industrial settings.

Reaction Principle

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

-

Alkene Coordination and Insertion (Carbopalladation): The alkene coordinates to the palladium center and subsequently inserts into the palladium-aryl bond.

-

β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, leading to the formation of the C=C double bond in the product and a palladium-hydride species.

-

Reductive Elimination: The base present in the reaction mixture neutralizes the generated hydrido-palladium complex (e.g., HI), regenerating the active Pd(0) catalyst for the next cycle.

Typical Heck Reaction Conditions

The successful execution of a Heck reaction is dependent on the careful selection of several key parameters. Below is a summary of typical conditions for the Heck reaction of this compound with various alkenes, such as acrylates and styrenes.

| Parameter | Typical Conditions | Notes |

| Aryl Halide | This compound (1.0 eq) | Aryl iodides are generally more reactive than bromides or chlorides. |

| Alkene | Acrylic acid, methyl acrylate, styrene (1.1 - 1.5 eq) | Electron-deficient alkenes often provide higher yields. |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Catalyst loading typically ranges from 1-5 mol%. |

| Ligand (optional) | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃) | Often used with Pd(OAc)₂ to stabilize the catalyst. A typical Pd:Ligand ratio is 1:2 or 1:4. |

| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃) | An organic or inorganic base is required (typically 1.5 - 2.5 eq). |

| Solvent | N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), N-Methyl-2-pyrrolidone (NMP) | Anhydrous polar aprotic solvents are generally preferred. |

| Temperature | 80 - 120 °C | The optimal temperature depends on the reactivity of the substrates. |

| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |

Experimental Protocols

Protocol 1: Heck Reaction of this compound with Methyl Acrylate

This protocol describes a general procedure for the synthesis of methyl (E)-3-(4-hydroxy-3-formylphenyl)acrylate.

Materials:

-

This compound

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous DMF (5 mL) via syringe.

-

Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.

-

Add triethylamine (2.0 mmol, 2.0 eq) followed by methyl acrylate (1.2 mmol, 1.2 eq) to the reaction mixture via syringe.

-

Heat the reaction mixture to 100 °C in a preheated oil bath and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic mixture with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Heck Reaction of this compound with Styrene

This protocol outlines a general method for the synthesis of 4-hydroxy-3-((E)-styryl)benzaldehyde.

Materials:

-

This compound

-

Styrene

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (MeCN)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine this compound (1.0 mmol, 1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).

-

Place the flask under an inert atmosphere.

-

Add anhydrous acetonitrile (8 mL) followed by styrene (1.3 mmol, 1.3 eq).

-

Heat the reaction mixture to reflux (approximately 82 °C) and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether (25 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel to obtain the pure product.

Visualizations

The following diagrams illustrate the general Heck reaction catalytic cycle and a typical experimental workflow.

Figure 1: The catalytic cycle of the Heck reaction.

Figure 2: A typical experimental workflow for the Heck reaction.

The Versatile Role of 4-Hydroxy-3-iodobenzaldehyde in the Synthesis of Bioactive Natural Products

For Immediate Release

Shanghai, China – December 23, 2025 – 4-Hydroxy-3-iodobenzaldehyde has emerged as a crucial building block in the intricate field of natural product synthesis. Its unique substitution pattern, featuring a reactive aldehyde, a nucleophilic hydroxyl group, and an iodine atom amenable to various coupling reactions, provides a versatile platform for the construction of complex molecular architectures found in biologically active compounds. This application note details the utility of this compound in the synthesis of key intermediates for natural products, providing protocols and quantitative data for researchers in drug discovery and organic chemistry.

The strategic placement of the iodo, hydroxyl, and formyl groups on the benzene ring allows for a diverse range of chemical transformations. The aldehyde functionality serves as a handle for chain elongation and the formation of carbon-carbon and carbon-nitrogen bonds. The hydroxyl group can be protected or participate in cyclization reactions, while the iodine atom is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of complex carbon frameworks.

Application in the Synthesis of a Bastadin Precursor

A notable application of this compound is in the synthesis of precursors for the bastadin family of marine natural products. Bastadins are known for their interesting biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties. The synthesis of a key diaryl ether intermediate for bastadin-5 showcases the utility of this iodinated benzaldehyde.

The overall synthetic strategy involves the protection of the hydroxyl group, followed by a Baeyer-Villiger oxidation to convert the aldehyde to a formate ester, which is then hydrolyzed to a phenol. This new phenol can then undergo an Ullmann condensation with another aromatic partner. Finally, deprotection of the initial hydroxyl group and subsequent functional group manipulations can lead to the desired bastadin precursor.

Experimental Protocols

Protocol 1: Protection of this compound

To a solution of this compound in anhydrous dichloromethane is added a suitable protecting group, such as methoxymethyl chloride (MOM-Cl), and a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The protected product is then isolated and purified by column chromatography.

Protocol 2: Baeyer-Villiger Oxidation

The MOM-protected this compound is dissolved in a suitable solvent like dichloromethane and treated with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the resulting formate ester is hydrolyzed under basic conditions (e.g., with sodium hydroxide in methanol) to yield the corresponding phenol.

Protocol 3: Ullmann Condensation

The newly formed phenol is coupled with a suitable aryl bromide partner using a copper-catalyzed Ullmann condensation. The reaction is typically carried out in a high-boiling polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate).

Quantitative Data Summary

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| Protection | This compound | MOM-Cl, DIPEA, CH₂Cl₂ | 4-(Methoxymethoxy)-3-iodobenzaldehyde | >95 |

| Baeyer-Villiger | 4-(Methoxymethoxy)-3-iodobenzaldehyde | m-CPBA, CH₂Cl₂; then NaOH, MeOH/H₂O | 4-(Methoxymethoxy)-3-iodophenol | ~80-85 |

| Ullmann Coupling | 4-(Methoxymethoxy)-3-iodophenol, Aryl Bromide | CuI, K₂CO₃, DMF | Diaryl ether intermediate | ~60-70 |

Visualizing the Synthetic Pathway

The logical flow of the synthetic sequence to the bastadin precursor is illustrated below.

Signaling Pathway Implication

While the direct biological activity of this compound is not the primary focus, the natural products synthesized from it, such as certain bastadins, have been shown to modulate cellular signaling pathways. For instance, some bastadin analogs exhibit inhibitory effects on angiogenesis, a critical process in tumor growth and metastasis. This is often achieved by interfering with the vascular endothelial growth factor (VEGF) signaling pathway.

The diagram below illustrates a simplified representation of the VEGF signaling cascade that can be targeted by bastadin-related compounds.

Conclusion

This compound stands as a valuable and versatile starting material in the synthesis of complex natural products. Its trifunctional nature allows for a wide array of synthetic manipulations, making it a key component in the toolbox of synthetic organic chemists. The successful application of this compound in the preparation of bastadin precursors highlights its potential for the efficient construction of bioactive molecules, paving the way for future drug discovery and development efforts. Researchers are encouraged to explore the diverse reactivity of this compound to unlock new synthetic routes to other important natural products.

Application Notes: 4-Hydroxy-3-iodobenzaldehyde as a Versatile Precursor for Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-iodobenzaldehyde is a substituted aromatic aldehyde that serves as a valuable and versatile starting material in the synthesis of a wide range of bioactive molecules. Its chemical structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and an iodine atom, allows for diverse chemical modifications, making it an attractive scaffold for medicinal chemistry and drug discovery. The presence of the iodine atom can enhance the biological activity of the resulting molecules and provides a handle for further functionalization through various cross-coupling reactions.

These application notes provide an overview of the use of this compound as a precursor for the synthesis of potential anticancer agents and enzyme inhibitors, complete with detailed experimental protocols and data presented for easy reference.

I. Application in the Synthesis of Anticancer Agents

Substituted benzaldehydes and their derivatives have been extensively studied for their potential as anticancer agents. The aldehyde group of this compound can be readily transformed into various heterocyclic structures or used in condensation reactions to generate compounds with cytotoxic activities against cancer cell lines.

A. Synthesis of Chalcone and Pyrazoline Derivatives

A common strategy involves the synthesis of chalcones via Claisen-Schmidt condensation, followed by cyclization to form pyrazoline derivatives. These classes of compounds are known to exhibit a broad spectrum of biological activities, including potent anticancer effects.

Experimental Workflow:

Protecting the Hydroxyl Group of 4-Hydroxy-3-iodobenzaldehyde: A Guide to Strategic Selection and Application

Application Note & Protocol

For researchers and professionals in drug development and organic synthesis, the selective protection of functional groups is a critical step in the construction of complex molecules. 4-Hydroxy-3-iodobenzaldehyde is a valuable building block, featuring a reactive aldehyde, a phenolic hydroxyl group, and an iodine atom that can participate in various coupling reactions. To effectively utilize this scaffold, strategic protection of the hydroxyl group is often necessary to prevent unwanted side reactions. This document provides a detailed guide to selecting and applying suitable protecting groups for the hydroxyl moiety of this compound, complete with experimental protocols and a decision-making workflow.

Selecting the Appropriate Protecting Group

The choice of a protecting group for the hydroxyl function of this compound should be guided by the stability of the group under planned subsequent reaction conditions and the ease of its removal. The electron-withdrawing nature of the adjacent aldehyde and iodine substituents influences the acidity and nucleophilicity of the phenolic hydroxyl group.

Key considerations for selecting a protecting group include:

-

Reaction Conditions for Protection: The protection reaction should be high-yielding and regioselective, avoiding reactions with the aldehyde functionality.

-

Stability: The protecting group must be stable to the conditions of subsequent synthetic steps, which might include nucleophilic additions to the aldehyde, metal-catalyzed cross-coupling reactions at the iodine, or modifications of the aromatic ring.

-

Deprotection Conditions: The removal of the protecting group should be efficient and occur under mild conditions that do not affect other functional groups in the molecule.

Based on studies of analogous compounds like 3,4-dihydroxybenzaldehyde, benzyl-type protecting groups have shown excellent regioselectivity for the 4-hydroxyl position, which is electronically similar to the hydroxyl group in this compound.[1][2][3] In contrast, protecting groups like methoxymethyl (MOM) and 2-methoxyethoxymethyl (MEM) ethers have been reported to yield mixtures of isomers in similar systems.[1]

Comparative Data of Protecting Groups

The following table summarizes the performance of various protecting groups for the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde, a close structural analog of this compound. These data provide a strong basis for selecting a protecting group for the target molecule.[1][2][3]

| Protecting Group | Reagents and Conditions | Yield (%) | Reference |

| Benzyl (Bn) | Benzyl chloride, NaHCO₃, NaI, DMF, 40°C, 20h | 71 | [1][2][3] |

| p-Methoxybenzyl (PMB) | p-Methoxybenzyl chloride, NaHCO₃, NaI, DMF, 40°C, 20h | 75 | [1][2] |

| o-Nitrobenzyl | o-Nitrobenzyl bromide, NaHCO₃, NaI, DMF, 40°C, 24h | 67 | [1][2] |

| 2,6-Dichlorobenzyl | 2,6-Dichlorobenzyl bromide, NaHCO₃, NaI, DMF, 40°C, 24h | 69 | [1][2] |

| 3,4-Dichlorobenzyl | 3,4-Dichlorobenzyl chloride, NaHCO₃, NaI, DMF, 40°C, 24h | 72 | [1][2] |

| Allyl | Allyl bromide, NaHCO₃, NaI, DMF, 40°C, 24h | 70 | [1][2] |

| Propargyl | Propargyl bromide, NaHCO₃, NaI, DMF, 40°C, 24h | 70 | [1][2] |

| Methoxymethyl (MOM) | MOMCl, K₂CO₃, acetone, rt, 20h | 87 (mixture of isomers) | [1] |

| 2-Methoxyethoxymethyl (MEM) | MEMCl, K₂CO₃, acetone, rt, 20h | (mixture of isomers) | [1] |

Experimental Protocols

The following are detailed protocols for the protection of a phenolic hydroxyl group, adapted from the successful regioselective protection of 3,4-dihydroxybenzaldehyde.[1][2][3] These protocols are expected to be directly applicable to this compound.

General Procedure for Benzyl-type Protection

-

To a solution of this compound (~1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL), add sodium bicarbonate (~1.5 mmol), the corresponding benzyl halide (e.g., benzyl chloride, ~2.0 mmol), and sodium iodide (~0.3 mmol).

-

Stir the resulting mixture at 40°C for 20-24 hours.

-

After the reaction is complete (monitored by TLC), add 10% aqueous HCl (10 mL) to the reaction mixture.

-

Extract the aqueous solution with ethyl acetate (3 x 10 mL).

-

Combine the organic fractions, wash with brine (10 mL), and dry over anhydrous MgSO₄.

-

Evaporate the solvent in vacuo to yield the crude product.

-

Purify the product by silica gel column chromatography using an appropriate solvent system (e.g., EtOAc/hexanes) to afford the pure 4-O-protected-3-iodobenzaldehyde.

Deprotection Strategies

The choice of deprotection method is as crucial as the choice of the protecting group itself. Below are common deprotection strategies for the protecting groups discussed.

-

Benzyl (Bn) and Substituted Benzyl Ethers:

-

Hydrogenolysis: Catalytic hydrogenation (e.g., H₂, Pd/C) is a common and clean method for debenzylation. This method is generally mild and should not affect the aldehyde or iodo substituent.

-

Acidic Cleavage: Strong acids can cleave benzyl ethers, but this method is less suitable for substrates with acid-sensitive functional groups.

-

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the deprotection of p-methoxybenzyl (PMB) ethers under neutral conditions, offering good orthogonality.

-

-

Allyl Ethers:

-

Transition-Metal Catalysis: Palladium(0) or rhodium(I) catalysts are commonly used to cleave allyl ethers under mild conditions.

-

-

Propargyl Ethers:

-

Deprotection can be achieved under various conditions, including treatment with transition metal catalysts or bases.

-

Logical Workflow for Protecting Group Strategy

The following diagram illustrates the decision-making process for selecting and implementing a protecting group strategy for this compound.

Caption: Decision workflow for protecting the hydroxyl group.

Conclusion

The regioselective protection of the hydroxyl group of this compound can be effectively achieved using benzyl-type protecting groups, which offer high yields and selectivity.[1][2][3] The choice of a specific protecting group should be tailored to the planned synthetic route, considering the stability of the protecting group and the conditions required for its eventual removal. The provided protocols and workflow serve as a comprehensive guide for researchers to strategically protect this versatile building block, enabling its successful application in complex organic synthesis.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Hydroxy-3-iodobenzaldehyde

Introduction

4-Hydroxy-3-iodobenzaldehyde is a highly versatile bifunctional building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. Its structure incorporates a reactive aldehyde, a phenolic hydroxyl group, and an aryl iodide, making it an ideal substrate for various palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is particularly susceptible to oxidative addition to a palladium(0) center, initiating catalytic cycles that form new carbon-carbon and carbon-nitrogen bonds. These application notes provide detailed protocols for three seminal cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—utilizing this key intermediate.

Application Note 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organoboron species (like a boronic acid) and an organohalide.[1] This reaction is instrumental in synthesizing biaryl compounds, which are common motifs in pharmaceuticals.[2] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][3]

General Reaction Scheme

Caption: General scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

| Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | ~95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 8 | ~92 |

| 3-Pyridinylboronic acid | [PdCl(allyl)]₂ (1) | XPhos (2.5) | Cs₂CO₃ (2) | t-Amyl Alcohol | 110 | 16 | ~88 |

| N-Boc-pyrazole-4-boronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (3) | Toluene | 100 | 18 | ~90 |

Note: Data is compiled from typical conditions for aryl iodides and may require optimization for this specific substrate.

Detailed Experimental Protocol: Synthesis of 4'-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

-

Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 equiv., 248 mg, 1.0 mmol), phenylboronic acid (1.2 equiv., 146 mg, 1.2 mmol), and potassium carbonate (2.0 equiv., 276 mg, 2.0 mmol).

-

Inert Atmosphere : Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv., 35 mg, 0.03 mmol).

-

Solvent Addition : Add a degassed solvent mixture of Toluene (8 mL), Ethanol (2 mL), and Water (2 mL) via syringe.

-

Reaction : Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously for 12-16 hours.

-

Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (20 mL) and brine (20 mL).[4]

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde.[4]

Catalytic Cycle Visualization

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Note 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling amines with aryl halides.[5][6] This method has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and organic materials. The reaction typically requires a palladium precursor, a suitable phosphine ligand, and a base.[7]

General Reaction Scheme

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

| Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ (1.5) | Toluene | 100 | 18 | ~94 |

| Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | 1,4-Dioxane | 100 | 24 | ~89 |

| Benzylamine | G3-XPhos (2) | - | LHMDS (1.5) | THF | 80 | 12 | ~91 |

| Indole | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Toluene | 110 | 20 | ~85 |

Note: Data is compiled from typical conditions for aryl iodides. The phenolic -OH may require protection or specific base selection (e.g., K₃PO₄, Cs₂CO₃ over NaOtBu) to avoid side reactions.

Detailed Experimental Protocol: Synthesis of 4-Hydroxy-3-(morpholino)benzaldehyde

-

Reaction Setup : In a glovebox, add this compound (1.0 equiv., 248 mg, 1.0 mmol), cesium carbonate (Cs₂CO₃) (1.5 equiv., 488 mg, 1.5 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv., 9 mg, 0.01 mmol), and the phosphine ligand (e.g., Xantphos, 0.02 equiv., 12 mg, 0.02 mmol) to an oven-dried vial with a stir bar.[8]

-

Reagent Addition : Add degassed toluene (5 mL) followed by morpholine (1.2 equiv., 105 µL, 1.2 mmol).

-

Inert Atmosphere : Seal the vial with a PTFE-lined cap, remove it from the glovebox, and wrap with electrical tape.[7]

-

Reaction : Place the vial in a preheated heating block at 100 °C and stir for 18-24 hours.

-

Monitoring : Periodically cool the vial and check the reaction progress by TLC or LC-MS.

-

Work-up : After cooling to room temperature, carefully open the vial and partition the contents between ethyl acetate (30 mL) and water (20 mL).[7] Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Purification : Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired product.[7]

Catalytic Cycle Visualization

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Application Note 3: Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] The reaction is unique in its typical use of a dual catalytic system, employing both palladium and a copper(I) co-catalyst, along with an amine base.[10][11] It is the premier method for synthesizing arylalkynes.

General Reaction Scheme

Caption: General scheme for the Sonogashira coupling of this compound.

Data Presentation: Representative Sonogashira Coupling Conditions

| Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 6 | ~96 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (3) | Toluene | 70 | 8 | ~93 |

| 1-Hexyne | Pd(OAc)₂ (1.5) | CuI (3) | Piperidine (2.5) | DMF | 25 (RT) | 12 | ~90 |

| Ethynyltrimethylsilane | Pd(dppf)Cl₂ (2) | CuI (4) | DBU (2) | Acetonitrile | 80 | 10 | ~91 |

Note: Data is compiled from typical conditions for aryl iodides. Anhydrous and anaerobic conditions are often required for optimal results.[10]

Detailed Experimental Protocol: Synthesis of 4-Hydroxy-3-(phenylethynyl)benzaldehyde

-

Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 equiv., 248 mg, 1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv., 14 mg, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 equiv., 8 mg, 0.04 mmol).

-

Inert Atmosphere : Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

-

Solvent/Reagent Addition : Under a positive flow of inert gas, add anhydrous, degassed THF (10 mL) and triethylamine (Et₃N) (3.0 equiv., 418 µL, 3.0 mmol).

-

Alkyne Addition : Add phenylacetylene (1.1 equiv., 120 µL, 1.1 mmol) dropwise via syringe.

-

Reaction : Stir the mixture at room temperature or heat gently to 50-60 °C. The reaction is often accompanied by the formation of a precipitate (triethylammonium iodide).

-

Monitoring : Monitor the reaction by TLC until the aryl iodide spot has disappeared (typically 4-8 hours).

-

Work-up : Upon completion, cool the mixture, filter it through a pad of Celite® to remove the catalyst and salts, and wash the pad with ethyl acetate.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.[8]

Catalytic Cycle Visualization

Caption: Dual catalytic cycles of the Sonogashira coupling reaction.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and isolating products from palladium-catalyzed cross-coupling reactions.

Caption: General experimental workflow for cross-coupling reactions.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nobelprize.org [nobelprize.org]

- 4. benchchem.com [benchchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Application Note: A Comparative Study of Protocols for the Electrophilic Iodination of 4-Hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed experimental protocols for the synthesis of 3-iodo-4-hydroxybenzaldehyde, a valuable intermediate in pharmaceutical and organic synthesis, through the electrophilic iodination of 4-hydroxybenzaldehyde. Two common methods are presented: one employing N-Iodosuccinimide (NIS) as the iodinating agent and another utilizing a combination of molecular iodine and iodic acid. This document offers a side-by-side comparison of the methodologies, reaction conditions, and yields to assist researchers in selecting the most suitable protocol for their specific needs. Detailed characterization data for the starting material and the final product are also included.

Introduction